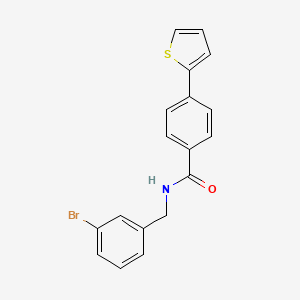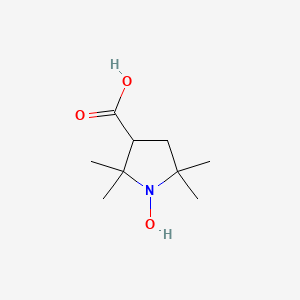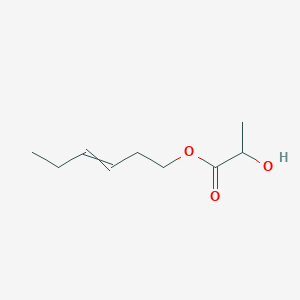![molecular formula C22H18N4O2S2 B12449126 N-[5-[2-(3-acetylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B12449126.png)
N-[5-[2-(3-acetylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-[2-(3-acetylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide is a complex organic compound featuring a benzamide core linked to a thiazole ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[2-(3-acetylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.
Subsequently, the thiazole intermediate is reacted with 3-acetylaniline to form the acetylanilino-thiazole derivative. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
For industrial-scale production, the synthesis route may be optimized to enhance yield and reduce costs. This could involve the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification steps, such as recrystallization or chromatography, are streamlined to ensure high purity of the final product.
化学反応の分析
Types of Reactions
N-[5-[2-(3-acetylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Electrophilic substitution reactions can occur at the benzamide ring, particularly at the ortho and para positions relative to the amide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
特性
分子式 |
C22H18N4O2S2 |
|---|---|
分子量 |
434.5 g/mol |
IUPAC名 |
N-[5-[2-(3-acetylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C22H18N4O2S2/c1-13-19(30-22(23-13)26-20(28)15-7-4-3-5-8-15)18-12-29-21(25-18)24-17-10-6-9-16(11-17)14(2)27/h3-12H,1-2H3,(H,24,25)(H,23,26,28) |
InChIキー |
XZMHJYWMCRQSSI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C3=CSC(=N3)NC4=CC=CC(=C4)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(2-Carboxyphenyl)sulfanyl]methyl}-5-methylfuran-3-carboxylic acid](/img/structure/B12449045.png)


![4-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide](/img/structure/B12449064.png)
![2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol](/img/structure/B12449066.png)
![[2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B12449069.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B12449070.png)

![N-[(1Z)-1-chloro-1-(2-cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12449073.png)





